molecular formula C15H14BrNO B290424 N-(3-bromophenyl)-4-ethylbenzamide

N-(3-bromophenyl)-4-ethylbenzamide

Cat. No.: B290424
M. Wt: 304.18 g/mol
InChI Key: NOVDLHBIVBQROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Bromophenyl)-4-ethylbenzamide is a benzamide derivative characterized by a 4-ethyl-substituted benzoyl group attached to a 3-bromophenylamine moiety. For example, analogous compounds like N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide are synthesized via reactions of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene under basic conditions .

The bromine atom at the 3-position of the phenyl ring could enhance electronic effects or serve as a handle for further functionalization via cross-coupling reactions .

Properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

N-(3-bromophenyl)-4-ethylbenzamide

InChI

InChI=1S/C15H14BrNO/c1-2-11-6-8-12(9-7-11)15(18)17-14-5-3-4-13(16)10-14/h3-10H,2H2,1H3,(H,17,18)

InChI Key

NOVDLHBIVBQROJ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Comparisons

Compound Name Substituents on Benzamide Substituents on Aniline Molecular Weight (g/mol) Key Properties/Effects
N-(3-Bromophenyl)-4-ethylbenzamide 4-Ethyl 3-Bromo ~289.18 (calculated) Increased lipophilicity due to ethyl group; bromine enhances halogen bonding
N-(2-Nitrophenyl)-4-bromobenzamide () 4-Bromo 2-Nitro ~321.12 Nitro group introduces strong electron-withdrawing effects; planar structure promotes crystallinity
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-Bromo 4-Methoxy, 2-Nitro ~367.18 Methoxy group donates electrons, balancing nitro withdrawal; hydrogen bonding observed in crystal packing
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide () 3,4,5-Trimethoxy 4-Bromo ~396.22 Trimethoxy groups enhance solubility; bromine enables halogen interactions in crystal structures
4-Ethoxy-N-(3-fluorophenyl)benzamide () 4-Ethoxy 3-Fluoro ~259.28 Ethoxy and fluoro substituents modulate electronic properties; lower molecular weight improves bioavailability

Crystallographic and Structural Insights

  • Hydrogen Bonding : Unlike N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide, which forms chains via N–H···O bonds , the ethyl group in this compound may disrupt such interactions, leading to altered packing modes.

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